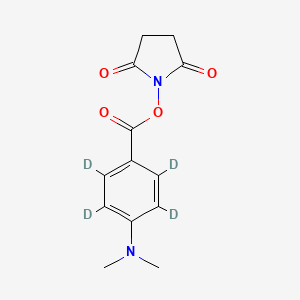

DMABA-d4 NHS Ester

Vue d'ensemble

Description

Applications De Recherche Scientifique

DMABA-d4 NHS ester is extensively used in scientific research for the following applications:

Chemistry: Used as a derivatizing agent for the detection and quantification of phosphatidylethanolamine lipids via mass spectrometry

Biology: Facilitates the study of lipidomics by enabling the detection of various lipid subclasses and their oxidized products

Medicine: Assists in the investigation of lipid-related diseases by providing insights into lipid metabolism and oxidative stress

Industry: Utilized in the development of analytical methods for lipid analysis in pharmaceutical and biotechnology industries

Mécanisme D'action

Target of Action

The primary target of DMABA-d4 NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl groups .

Mode of Action

This compound chemically reacts with the primary amine groups of PE . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Biochemical Pathways

The interaction of this compound with PE affects the biochemical pathways of fatty acid synthesis. The compound’s action on PE lipids can lead to changes in the distribution of PE lipids and the formation of novel PE lipid products .

Pharmacokinetics

This compound is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the detection of all PE subclasses labeled with DMABA . This allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and storage conditions . These factors can affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

DMABA-d4 NHS Ester chemically reacts with the primary amine groups of the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . Through precursor ion scanning, all PE subclasses labeled with DMABA can be detected . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Cellular Effects

This compound helps in assessing the distribution of phosphatidylethanolamine in RAW 264.7 cells . It is used for derivatization studies , which can provide insights into the effects of this product on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with the primary amine group of PE lipids . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of PE lipids

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ester de NHS de DMABA-d4 implique la réaction de l'acide 4-(diméthylamino)benzoïque-d4 avec la N-hydroxysuccinimide en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide. La réaction se produit généralement dans un solvant anhydre comme le diméthylformamide ou le dichlorométhane sous atmosphère inerte .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'ester de NHS de DMABA-d4 ne soient pas largement documentées, l'approche générale implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, des étapes de purification et la garantie de la stabilité du produit pendant le stockage et le transport .

Analyse Des Réactions Chimiques

Types de réactions

L'ester de NHS de DMABA-d4 subit principalement des réactions de substitution, où le groupe ester N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amides stables .

Réactifs et conditions courants

Réactifs : Amines primaires, agents de couplage comme le dicyclohexylcarbodiimide.

Conditions : Solvants anhydres (diméthylformamide, dichlorométhane), atmosphère inerte (azote ou argon), température ambiante à des températures légèrement élevées

Principaux produits

Le principal produit formé par la réaction de l'ester de NHS de DMABA-d4 avec des amines primaires est le dérivé amide correspondant .

Applications de la recherche scientifique

L'ester de NHS de DMABA-d4 est largement utilisé dans la recherche scientifique pour les applications suivantes:

Chimie : Utilisé comme agent de dérivatisation pour la détection et la quantification des lipides phosphatidyléthanolamine par spectrométrie de masse

Biologie : Facilite l'étude de la lipidomique en permettant la détection de diverses sous-classes de lipides et de leurs produits oxydés

Médecine : Aide à l'investigation des maladies liées aux lipides en fournissant des informations sur le métabolisme des lipides et le stress oxydatif

Industrie : Utilisé dans le développement de méthodes analytiques pour l'analyse des lipides dans les industries pharmaceutique et biotechnologique

Mécanisme d'action

L'ester de NHS de DMABA-d4 exerce ses effets en réagissant avec les groupes amine primaires des lipides phosphatidyléthanolamine. Cette réaction forme une liaison amide stable, permettant au lipide marqué d'être détecté et quantifié par spectrométrie de masse. Le marquage au deutérium fournit un décalage de masse distinct, facilitant la différenciation entre les lipides marqués et non marqués .

Comparaison Avec Des Composés Similaires

Composés similaires

- Ester de N-hydroxysuccinimide d'acide 4-(diméthylamino)benzoïque

- Ester de N-hydroxysuccinimide d'acide 4-(diméthylamino)benzoïque-d6

- Ester de N-hydroxysuccinimide d'acide 4-(diméthylamino)benzoïque-d10

Unicité

L'ester de NHS de DMABA-d4 est unique en raison de son marquage au deutérium, qui fournit un décalage de masse distinct dans l'analyse par spectrométrie de masse. Cela permet une quantification plus précise et une différenciation des espèces lipidiques par rapport à ses homologues non deutérés .

Propriétés

IUPAC Name |

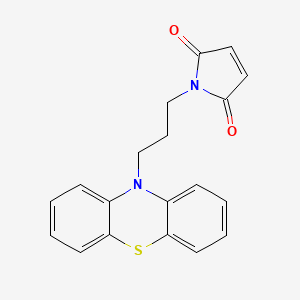

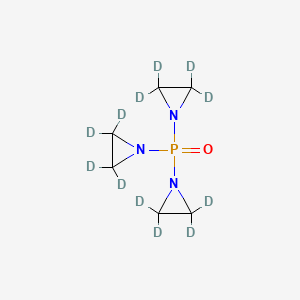

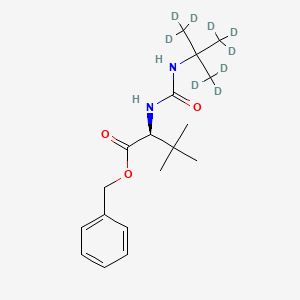

(2,5-dioxopyrrolidin-1-yl) 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

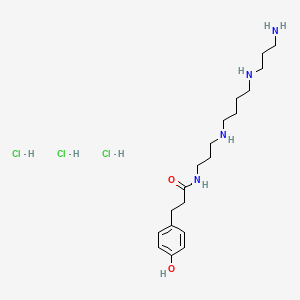

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)